molecular formula C21H17N3O2 B7644820 LON-WEI-b2874fec-25

LON-WEI-b2874fec-25

Cat. No. B7644820
M. Wt: 343.4 g/mol
InChI Key: GKKKXDGPOXUFAL-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LON-WEI-b2874fec-25 is a synthetic compound that has recently gained attention in the scientific community for its potential use in various research applications. This compound is synthesized using a unique method that allows for the creation of a highly pure and stable product. In

Scientific Research Applications

  • Biosensors and Biomedicine:

    • LONs are used as molecular engineering materials in biosensors due to their amphiphilic structures that enable self-assembly and conveyance of information with high fidelity. They show promise in measuring cellular mechanical forces and monitoring cell behaviors.
    • In biomedicine, they are essential in intracellular imaging and have been employed in developing cell-surface-anchored DNA nanostructures for biomimetic-engineering studies. They are also used in targeted therapy when incorporating therapeutic oligonucleotides or small-molecule drugs.
    • LONs mediate the controllable assembly and fusion of vesicles based on DNA-strand displacements, contributing to nanoreactor construction and macromolecule delivery (Li et al., 2020).
  • Heat-shock Protein Research:

    • The lon gene product of Escherichia coli has been identified as a heat-shock protein with protease activity. Understanding its function and expression can provide insights into cellular stress responses and protein quality control mechanisms (Phillips et al., 1984).
  • Cancer Research:

    • Studies on mitochondrial Lon protease have shown that it is essential for maintaining mitochondrial shape, function, and survival of cancer cells. Understanding its role and manipulating it can lead to insights into cancer development and potential treatments (Gibellini et al., 2014).

properties

IUPAC Name

(2R)-2-(3-oxo-1H-isoindol-2-yl)-2-phenyl-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-20(23-17-10-6-12-22-13-17)19(15-7-2-1-3-8-15)24-14-16-9-4-5-11-18(16)21(24)26/h1-13,19H,14H2,(H,23,25)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKKXDGPOXUFAL-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C(=O)N1[C@H](C3=CC=CC=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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